molecular formula C14H22N2 B14023907 1-Benzyl-3,5-dimethyl-1,4-diazepane

1-Benzyl-3,5-dimethyl-1,4-diazepane

Katalognummer: B14023907
Molekulargewicht: 218.34 g/mol
InChI-Schlüssel: MSFMWODNOMKUPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-3,5-dimethyl-1,4-diazepane is a chemical compound with the molecular formula C14H22N2 It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3,5-dimethyl-1,4-diazepane typically involves the reaction of benzylamine with 3,5-dimethyl-1,4-diazepane under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-3,5-dimethyl-1,4-diazepane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and suitable solvents.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced diazepane derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-3,5-dimethyl-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Benzyl-3,5-dimethyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • 1-Benzyl-3,6-dimethyl-1,4-diazepane
  • 1-Benzyl-1,4-diazepane
  • 1-Benzyl-5-methyl-1,4-diazepane

Comparison: 1-Benzyl-3,5-dimethyl-1,4-diazepane is unique due to the specific positioning of the methyl groups on the diazepane ring This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds

Eigenschaften

Molekularformel

C14H22N2

Molekulargewicht

218.34 g/mol

IUPAC-Name

1-benzyl-3,5-dimethyl-1,4-diazepane

InChI

InChI=1S/C14H22N2/c1-12-8-9-16(10-13(2)15-12)11-14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3

InChI-Schlüssel

MSFMWODNOMKUPI-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC(N1)C)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.